molecular formula C14H23ClN2O6 B14577086 1-Azabicyclo[2.2.2]octan-3-one;perchloric acid CAS No. 61568-99-8

1-Azabicyclo[2.2.2]octan-3-one;perchloric acid

Cat. No.: B14577086
CAS No.: 61568-99-8
M. Wt: 350.79 g/mol
InChI Key: OBWUYUZROQGLJA-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-3-one;perchloric acid: is a chemical compound that consists of a bicyclic structure with a nitrogen atom incorporated into the ring system. The compound is often used in organic synthesis and has various applications in scientific research. The perchloric acid component is a strong acid that can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azabicyclo[2.2.2]octan-3-one can be synthesized through several methods. One common method involves the cyclization of a suitable precursor, such as a 1,5-diketone, in the presence of a nitrogen source. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Example Synthetic Route:

    Starting Material: 1,5-diketone

    Nitrogen Source: Ammonium acetate or a similar compound

    Reaction Conditions: Acidic or basic medium, elevated temperature

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of 1-Azabicyclo[2.2.2]octan-3-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Oxides, nitroso compounds

    Reduction Products: Amines, hydrides

    Substitution Products: Substituted bicyclic compounds

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the nitrogen atom allow the compound to bind to specific sites, influencing biological pathways and processes.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-3-one can be compared with other bicyclic compounds that contain nitrogen atoms, such as:

    Quinuclidine: A bicyclic amine with a similar structure but different reactivity and applications.

    Tropane: Another bicyclic compound with nitrogen, known for its use in medicinal chemistry.

Uniqueness

The unique combination of the bicyclic structure and the presence of perchloric acid makes 1-Azabicyclo[2.2.2]octan-3-one distinct in terms of its reactivity and potential applications. The perchloric acid component can enhance the compound’s stability and influence its chemical behavior.

Similar Compounds

  • Quinuclidine
  • Tropane
  • Piperidine
  • Morpholine

Properties

CAS No.

61568-99-8

Molecular Formula

C14H23ClN2O6

Molecular Weight

350.79 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one;perchloric acid

InChI

InChI=1S/2C7H11NO.ClHO4/c2*9-7-5-8-3-1-6(7)2-4-8;2-1(3,4)5/h2*6H,1-5H2;(H,2,3,4,5)

InChI Key

OBWUYUZROQGLJA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2.C1CN2CCC1C(=O)C2.OCl(=O)(=O)=O

Origin of Product

United States

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